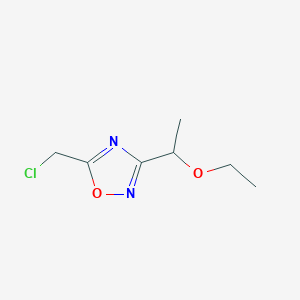![molecular formula C11H15ClINO B1395517 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220032-37-0](/img/structure/B1395517.png)
3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Life Science Research
3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride: is utilized in life science research for its potential in modulating biological pathways. Its structure allows it to interact with various biomolecules, aiding in the study of cellular processes and signaling pathways .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the identification and quantification of complex biological samples, providing insights into chemical composition and purity .
Biopharmaceutical Production
The compound’s reactivity makes it valuable in the synthesis of pharmaceuticals. It can act as an intermediate in the production of active pharmaceutical ingredients (APIs), especially in the development of novel therapeutic agents .
Controlled Environment Solutions
3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride: may be used in creating controlled environments for chemical reactions. Its stability under various conditions makes it suitable for use in cleanroom solutions where precise chemical handling is required .
Advanced Battery Science
This chemical plays a role in battery science, particularly in the development of electrolytes for advanced battery systems. Its ionic nature and structural properties could contribute to the conductivity and stability of battery electrolytes .
Therapeutic Applications
There is ongoing research into the therapeutic applications of this compound. Its iodine component may be relevant in radiopharmaceuticals, while the pyrrolidine structure could be significant in neurological drug development.
Industrial Applications
Safety and Environmental Impact Studies
Lastly, 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is studied for its safety profile and environmental impact. Research in this area aims to understand its biodegradability, toxicity, and long-term effects on ecosystems .
Propiedades
IUPAC Name |
3-[(2-iodophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJORWFKIDQQKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC=C2I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)


![7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395445.png)



![2-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1395452.png)
![2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1395453.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate](/img/structure/B1395457.png)